molecular formula C15H14N2O3S B2746575 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide CAS No. 2034340-43-5

3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2746575
CAS No.: 2034340-43-5
M. Wt: 302.35
InChI Key: MMEUNOZEHHGSOK-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Furan is a five-membered heterocyclic compound containing an oxygen atom, and isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom.

Scientific Research Applications

Fungicidal Activity

Positional isomers of aromatic heterocyclic carboxamides, including derivatives similar to the compound , were synthesized and examined for their fungicidal activity against gray mold. Docking studies with a fungus succinate dehydrogenase homology model suggested a model for the interaction between carboxamides and a conserved histidine residue in succinate dehydrogenase, highlighting the potential of these compounds in agricultural fungicides (Banba et al., 2013).

DNA Alteration

The effects of similar compounds on DNA were investigated, revealing rapid hydrolysis when added to calf thymus DNA and indicating significant interactions with DNA, which might have implications for understanding DNA damage and repair mechanisms (Mizuno & Decker, 1976).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to the compound of interest, showed strong DNA affinities and exceptional in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Fluorination of Heteroaromatics

A study on the decarboxylative fluorination of electron-rich heteroaromatics, including compounds similar to the one , with Selectfluor revealed an effective method for synthesizing fluorinated derivatives, which are valuable in medicinal chemistry and materials science (Yuan et al., 2017).

Synthetic Methodologies

Research into the synthesis of novel furan-carboxamide derivatives as inhibitors of the H5N1 virus highlighted the potential of such compounds in developing new antiviral agents. Structure-activity relationship (SAR) studies emphasized the influence of the dimethyl-substituted heterocyclic moiety on anti-influenza activity (Yongshi et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Properties

IUPAC Name

3,5-dimethyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-9-14(10(2)20-17-9)15(18)16-7-12-3-4-13(19-12)11-5-6-21-8-11/h3-6,8H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEUNOZEHHGSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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